molecular formula C24H16ClF3O4 B4751963 7-[(3-chlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

7-[(3-chlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No. B4751963
M. Wt: 460.8 g/mol
InChI Key: HRWHBOWLMBEVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(3-chlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of chromen-4-one derivatives, which have been reported to possess various biological activities.

Mechanism of Action

The mechanism of action of 7-[(3-chlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes involved in cancer cell growth and inflammation. It also inhibits the replication of herpes simplex virus.
Biochemical and Physiological Effects:
Studies have shown that 7-[(3-chlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one exhibits various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis. It also inhibits the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory activity. Additionally, it inhibits the replication of herpes simplex virus, exhibiting antiviral activity.

Advantages and Limitations for Lab Experiments

The advantages of using 7-[(3-chlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments include its potential applications in drug development, its ability to inhibit cancer cell growth, exhibit anti-inflammatory activity, and antiviral activity. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

Future studies can focus on elucidating the mechanism of action of 7-[(3-chlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one. Additionally, studies can focus on optimizing the synthesis method to improve the yield and purity of the compound. Furthermore, studies can investigate the potential side effects and toxicity of the compound. Finally, future studies can focus on exploring the potential applications of this compound in the treatment of other diseases.

Scientific Research Applications

7-[(3-chlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one has been studied for its potential applications in drug development. It has been reported to possess antitumor, anti-inflammatory, and antiviral activities. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to possess antiviral activity against herpes simplex virus.

properties

IUPAC Name

7-[(3-chlorophenyl)methoxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF3O4/c1-30-19-8-3-2-7-17(19)21-22(29)18-10-9-16(12-20(18)32-23(21)24(26,27)28)31-13-14-5-4-6-15(25)11-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWHBOWLMBEVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(3-chlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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